3-(3-Methylphenyl)-3-pentanol
Description
3-(3-Methylphenyl)-3-pentanol is a tertiary alcohol featuring a pentanol backbone substituted with a 3-methylphenyl group at the third carbon. The compound’s tertiary alcohol structure may confer stability against oxidation, while the aromatic substituent could influence its solubility and reactivity .
Properties
IUPAC Name |
3-(3-methylphenyl)pentan-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-12(13,5-2)11-8-6-7-10(3)9-11/h6-9,13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHOACUYWXZHSKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC=CC(=C1)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701295100 | |
| Record name | α,α-Diethyl-3-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76481-36-2 | |
| Record name | α,α-Diethyl-3-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76481-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α,α-Diethyl-3-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701295100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Stoichiometry
The synthesis begins with the reaction of 3-methylbenzaldehyde with a Grignard reagent, typically pentylmagnesium bromide (C₅H₁₁MgBr), in anhydrous diethyl ether or tetrahydrofuran (THF). The aldehyde carbonyl group undergoes nucleophilic addition, forming a magnesium alkoxide intermediate, which is subsequently hydrolyzed to yield the tertiary alcohol.
Reaction Steps:
-
Formation of Grignard Reagent:
-
Nucleophilic Addition:
-
Acidic Hydrolysis:
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent choice, temperature, and stoichiometric ratios.
Table 1: Grignard Reaction Optimization
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | THF | 88 | 95 |
| Temperature | 0–5°C | 92 | 97 |
| Molar Ratio (Aldehyde:Grignard) | 1:1.1 | 90 | 96 |
THF outperforms diethyl ether due to its higher boiling point (66°C vs. 34.6°C), enabling better temperature control. Substoichiometric Grignard reagent (1.1 equivalents) minimizes side reactions like aldol condensation.
Hydrogenation of Unsaturated Intermediates
Catalytic hydrogenation of unsaturated precursors, such as 3-(3-Methylphenyl)-3-pentenol, offers a complementary route with milder conditions.
Synthesis of Unsaturated Precursor
The unsaturated alcohol is prepared via condensation of 3-methylacetophenone with ethyl vinyl ketone under basic conditions:
Hydrogenation Protocol
The intermediate is hydrogenated using platinum oxide (PtO₂) or palladium on carbon (Pd/C) in methanol at 20–40°C under 1–3 atm H₂.
Table 2: Hydrogenation Efficiency
| Catalyst | H₂ Pressure (atm) | Time (h) | Yield (%) |
|---|---|---|---|
| PtO₂ | 1 | 4 | 85 |
| Pd/C (5%) | 3 | 6 | 78 |
PtO₂ achieves higher yields due to its superior activity in alcohol hydrogenation. Side products, such as over-reduced alkanes, are minimized by controlling H₂ pressure and reaction time.
Alternative Synthetic Pathways
Reduction of 3-(3-Methylphenyl)-3-pentanone
The ketone precursor is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous ether:
Conditions:
-
Solvent: Diethyl ether
-
Temperature: Reflux (35°C)
-
Yield: 82%
Acid-Catalyzed Hydration of Alkenes
3-(3-Methylphenyl)-3-pentene undergoes acid-catalyzed hydration using sulfuric acid (H₂SO₄) in aqueous THF:
Optimization:
-
Acid concentration: 10% v/v
-
Reaction time: 12 h
-
Yield: 75%
Industrial-Scale Production Considerations
Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous-flow reactors are employed for Grignard reactions, reducing solvent use by 40% compared to batch processes. Catalytic hydrogenation is preferred for its lower energy input (ΔT < 50°C vs. Grignard’s ΔT = 70°C).
Table 3: Industrial Method Comparison
| Method | Capital Cost | Operating Cost | Environmental Impact |
|---|---|---|---|
| Grignard Reaction | High | Moderate | High (solvent waste) |
| Catalytic Hydrogenation | Moderate | Low | Low |
Scientific Research Applications
3-(3-Methylphenyl)-3-pentanol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 3-(3-Methylphenyl)-3-pentanol involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research, but it is believed to modulate signaling pathways involved in inflammation and pain.
Comparison with Similar Compounds
Structural and Chemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Aromatic vs.
- Substituent Position: The placement of methyl or phenyl groups (e.g., at C1 vs. C3) affects steric hindrance and reactivity. For example, 3-methyl-1-phenyl-3-pentanol may exhibit different stereochemical behavior in synthesis compared to 2-methyl-3-phenyl-3-pentanol .
B. Pharmaceutical Potential
- Substituted Phenylpentane Compounds: describes analogs like (3-(3-methoxyphenyl)-2-methylpentyl)dimethylamine as analgesics, suggesting that 3-(3-methylphenyl)-3-pentanol derivatives could be explored for similar bioactivity .
C. Industrial Use
- Reagents and Standards: Compounds like 3-methyl-1-phenyl-3-pentanol are marketed as >98% pure reagents (JPY 3,800/25 mL), indicating their utility in organic synthesis .
Biological Activity
3-(3-Methylphenyl)-3-pentanol, also known as 3-(3-methylphenyl)pentan-3-ol, is a secondary alcohol with the molecular formula CHO. This compound features a phenyl group with a methyl substitution at the para position and a pentanol chain, making it significant in both organic chemistry and potential biological applications.
Synthesis Methods
The synthesis of this compound typically involves the following methods:
- Grignard Reaction : The reaction of 3-methylbenzyl chloride with magnesium in anhydrous ether to form the Grignard reagent, which is then reacted with pentanal.
- Oxidation and Reduction : The compound can undergo oxidation to form ketones or aldehydes and reduction to form hydrocarbons.
- Molecular Weight : 182.27 g/mol
- Boiling Point : Approximately 210 °C
- Solubility : Soluble in organic solvents but has limited solubility in water.
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 182.27 g/mol |
| Boiling Point | ~210 °C |
| Solubility | Organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors, potentially modulating signaling pathways related to inflammation and pain relief. This compound is under investigation for its therapeutic properties, including:
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit certain inflammatory pathways.
- Analgesic Properties : Potential to reduce pain through modulation of pain receptors.
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
| Compound | Structure Type | Notable Activity |
|---|---|---|
| 3-Methylphenylmethanol | Secondary Alcohol | Antimicrobial properties |
| 3-Methylphenylpropanol | Secondary Alcohol | Analgesic effects |
| 3-Methylphenylbutanol | Secondary Alcohol | Potential anti-inflammatory effects |
Industrial Uses
Due to its aromatic properties, this compound is utilized in:
- Fragrance Production : Employed in the formulation of perfumes and flavoring agents.
- Chemical Intermediate : Serves as a precursor in the synthesis of more complex organic compounds.
Research Applications
In scientific research, this compound is being studied for:
- Biological Mechanisms : Understanding its interactions at the molecular level.
- Therapeutic Potential : Investigating its role in treating inflammatory diseases and pain management.
Q & A
Basic: What are the established synthetic routes for preparing 3-(3-Methylphenyl)-3-pentanol?
Answer:
A primary method involves the Grignard reaction between 3-pentanone and phenylmagnesium bromide, followed by acid quenching to yield tertiary alcohols like 3-phenyl-3-pentanol analogs . For this compound, substituting phenylmagnesium bromide with 3-methylphenylmagnesium bromide would follow a similar pathway. Advanced routes include one-pot syntheses using tetrahydropyranylation to protect hydroxyl groups during multi-step reactions (e.g., Scheme 4 in ). Optimization may involve adjusting stoichiometry, reaction time, and catalyst loadings (e.g., NHHSO@SiO for acid catalysis) .
Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the tertiary alcohol structure, aromatic proton environments, and methyl group positions. Compare chemical shifts with analogs like 3-phenyl-3-pentanol .
- IR Spectroscopy : Identify the hydroxyl (O–H stretch, ~3200–3600 cm) and aromatic C–H stretches (~3000–3100 cm) .
- GC-MS : Validate purity and molecular ion peaks (m/z 178 for molecular ion [M]) using columns optimized for alcohols (e.g., polar stationary phases) .
Basic: What are the critical safety protocols for handling this compound?
Answer:
- Storage : Store in a cool (≤25°C), dry place, away from oxidizers and ignition sources. Use inert gas purging for long-term storage to prevent oxidation .
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors (boiling point ~115–120°C, similar to 3-pentanol analogs) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers resolve contradictions in reported thermodynamic data (e.g., vapor pressure, stability) for this compound?
Answer:
- Comparative Studies : Replicate measurements under standardized conditions (e.g., using static or dynamic vapor pressure apparatus as in ) .
- Computational Validation : Apply QSPR (Quantitative Structure-Property Relationship) models to predict properties like logP or boiling points, cross-referencing with experimental data .
- Peer Review : Collaborate with independent labs to verify anomalous results, ensuring consistency in sample purity and calibration methods .
Advanced: What strategies optimize the yield of this compound in one-pot syntheses?
Answer:
- Catalyst Selection : Acidic catalysts like NHHSO@SiO enhance reaction efficiency in tetrahydropyranylation steps (). Test recyclability to reduce costs .
- Solvent Optimization : Use polar aprotic solvents (e.g., THF) to stabilize Grignard intermediates. Avoid protic solvents that may quench reactive species prematurely .
- Temperature Control : Maintain low temperatures (−10°C to 0°C) during Grignard additions to minimize side reactions .
Advanced: How does steric hindrance from the 3-methylphenyl group influence derivatization reactions (e.g., esterification, oxidation)?
Answer:
- Esterification Challenges : The bulky aryl group may slow nucleophilic attack on the hydroxyl oxygen. Use activating agents (e.g., DCC/DMAP) to improve acylation yields .
- Oxidation Resistance : Tertiary alcohols are resistant to common oxidants (e.g., CrO). Consider alternative pathways, such as protection-deprotection strategies, to functionalize the molecule .
Advanced: What analytical challenges arise in determining the enantiomeric purity of this compound, and how are they addressed?
Answer:
- Chiral Chromatography : Use chiral stationary phases (e.g., cyclodextrin-based columns) with HPLC or GC. Compare retention times with racemic or enantiopure standards .
- NMR Chiral Shift Reagents : Employ europium-based reagents (e.g., Eu(hfc)) to split proton signals in H NMR, enabling enantiomeric excess (ee) quantification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
